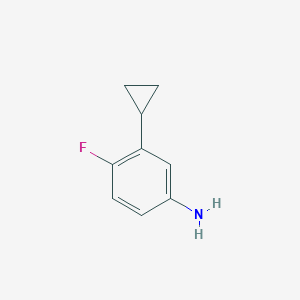

3-Cyclopropyl-4-fluoroaniline

Descripción

BenchChem offers high-quality 3-Cyclopropyl-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-cyclopropyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVCQWRGQKENMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725981 | |

| Record name | 3-Cyclopropyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890129-90-5 | |

| Record name | 3-Cyclopropyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

An In-Depth Technical Guide to 3-Cyclopropyl-4-fluoroaniline and its Analogs: Properties, Synthesis, and Applications in Drug Discovery

Fluorinated aniline derivatives are foundational building blocks in modern medicinal chemistry, prized for the unique physicochemical properties conferred by the fluorine atom. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 3-Cyclopropyl-4-fluoroaniline, a key intermediate, and its closely related, extensively studied analog, 3-Chloro-4-fluoroaniline. While 3-Cyclopropyl-4-fluoroaniline is a valuable synthetic precursor, much of the publicly available, detailed procedural data has been established using the chloro-analog. Therefore, this whitepaper will leverage the robust data available for 3-Chloro-4-fluoroaniline to establish validated protocols and analytical frameworks directly applicable to its cyclopropyl counterpart.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and application of these versatile compounds. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and analysis. The molecular weight of 3-Cyclopropyl-4-fluoroaniline (C₉H₁₀FN) is 151.18 g/mol .[3] For its widely used analog, 3-Chloro-4-fluoroaniline, the properties are well-documented.

Table 1: Comparative Physicochemical Properties

| Property | 3-Cyclopropyl-4-fluoroaniline | 3-Chloro-4-fluoroaniline |

|---|---|---|

| Molecular Formula | C₉H₁₀FN | C₆H₅ClFN |

| Molecular Weight | 151.18 g/mol [3] | 145.56 g/mol [4] |

| Appearance | - | White to pale yellow or light brown crystalline solid[5] |

| Melting Point | - | 42-44 °C[5] |

| Boiling Point | - | 227-228 °C[5] |

| Solubility | - | Soluble in organic solvents (e.g., ethanol, ether); moderately soluble in water[5] |

Table 2: Key Spectroscopic Data for Characterization

| Technique | Data & Interpretation for 3-Chloro-4-fluoroaniline |

|---|---|

| ¹H NMR | Spectral data is available and shows characteristic shifts for aromatic and amine protons. The specific chemical shifts will vary depending on the solvent used.[5] |

| ¹³C NMR | Provides data on the carbon skeleton of the molecule.[5] |

| Mass Spectrometry (MS) | Mass spectra display the expected molecular ion peaks, which is crucial for confirming the compound's identity.[5] |

| Infrared (IR) Spectroscopy | IR spectra show characteristic absorption bands for the N-H stretches of the amine group, as well as C-H, C-N, C-Cl, and C-F bond vibrations.[5][6] |

Synthesis of Halogenated Fluoroanilines

The most efficient and industrially scalable synthesis of 3-Chloro-4-fluoroaniline involves the reduction of its nitro precursor, 3-chloro-4-fluoronitrobenzene.[7] This transformation is fundamental and the principles are directly applicable to the synthesis of other aniline derivatives.

Primary Method: Catalytic Hydrogenation

This method is favored for its high yield, selectivity, and cleaner reaction profile compared to stoichiometric reductants.[7][8] The choice of catalyst is critical; Platinum on carbon (Pt/C) is highly effective.[8]

Reaction: 3-Chloro-4-fluoronitrobenzene → 3-Chloro-4-fluoroaniline

Causality: Catalytic hydrogenation utilizes molecular hydrogen (H₂) as the reductant, which is activated on the surface of a heterogeneous catalyst like Pt/C. This process is highly efficient, and the primary byproduct is water, making the work-up procedure straightforward and environmentally benign.

Caption: Catalytic Hydrogenation Workflow for Synthesis.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: Charge a suitable hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and a 1% Pt/C catalyst. A typical mass ratio of substrate to catalyst is between 200:1 and 400:1.[8]

-

Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Heat the mixture to a temperature between 50-100 °C under a hydrogen atmosphere of 0.1-5 MPa.[8]

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by using an appropriate analytical technique (e.g., HPLC, GC) on reaction aliquots. The reaction typically runs for 1-10 hours.[8]

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation and Purification: The resulting crude 3-Chloro-4-fluoroaniline can be purified by distillation or recrystallization to achieve high purity (>99.5%).[8]

Analytical Characterization and Quality Control

Ensuring the purity and identity of starting materials like 3-Cyclopropyl-4-fluoroaniline is a non-negotiable aspect of drug development. A multi-technique approach is essential for robust characterization. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed methods.[9]

-

HPLC: Ideal for assessing the purity of non-volatile and thermally labile compounds. When coupled with a mass spectrometer (LC-MS), it provides definitive mass information for impurity identification.[9]

-

GC: Best suited for volatile and thermally stable compounds. Coupling with a mass spectrometer (GC-MS) allows for powerful separation and identification of volatile impurities.[9]

-

NMR Spectroscopy: Provides unparalleled detail about the molecular structure and chemical environment of atoms, making it the gold standard for structural confirmation.[9] ¹⁹F NMR is particularly useful for fluorinated compounds.[10][11]

Caption: Comprehensive Analytical Workflow for Quality Control.

Protocol: HPLC Purity Assessment

This protocol is adapted from methods used for monitoring exposure to 3-chloro-4-fluoroaniline and serves as a robust starting point for purity analysis.[12]

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a buffered acetonitrile/water mixture. The exact composition should be optimized for the specific compound.

-

Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the primary standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV detector at a wavelength optimized for the analyte (typically 240-254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and the sample. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Applications in Drug Development

3-Chloro-4-fluoroaniline is a pivotal intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), especially fluoroquinolone antibiotics and certain tyrosine kinase inhibitors.[5] The cyclopropyl variant serves a similar role in creating next-generation therapeutics.

Fluoroquinolone Antibiotics

Compounds like Ciprofloxacin and Norfloxacin are broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] The synthesis of the quinolone core of these drugs frequently utilizes 3-chloro-4-fluoroaniline.[5][7]

Tyrosine Kinase Inhibitors

Gefitinib, an anti-cancer drug for non-small cell lung cancer, is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] 3-Chloro-4-fluoroaniline is a key building block in its complex synthesis.

Caption: Role as a Versatile Building Block in Synthesis.

Safety and Handling

Based on the data for 3-Chloro-4-fluoroaniline, appropriate safety precautions are mandatory.

-

GHS Hazard Statements: The compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure.[4]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

3-Cyclopropyl-4-fluoroaniline and its chemical relatives are indispensable tools in the arsenal of the modern medicinal chemist. Their unique electronic properties, combined with their synthetic accessibility, make them critical starting materials for a wide range of pharmaceuticals and agrochemicals. This guide has provided a comprehensive framework for understanding the molecular properties, synthesis, and analytical control of these vital compounds. By adhering to validated protocols and maintaining rigorous scientific standards, researchers can confidently leverage these building blocks to drive innovation in drug discovery and development.

References

-

3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem. National Center for Biotechnology Information. [Link]

-

Cyclopropylamine - NIST WebBook. National Institute of Standards and Technology. [Link]

-

(PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Academia.edu. [Link]

-

4-Fluoroaniline - Wikipedia. Wikipedia. [Link]

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

4-Cyclopropyl-2-fluoroaniline | C9H10FN | CID 20100071 - PubChem. National Center for Biotechnology Information. [Link]

- EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

-

An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]

-

Cyclopropylamine | C3H7N | CID 69828 - PubChem. National Center for Biotechnology Information. [Link]

-

3-chloro-4-fluoroaniline - Semantic Scholar. Semantic Scholar. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. [Link]

-

New class of 19F pH indicators: fluoroanilines. National Center for Biotechnology Information. [Link]

-

Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office. Google APIs. [Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

-

Mass spectra (x axis = m/z; y axis = relative abundance, %) of... ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... ResearchGate. [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 4-Cyclopropyl-2-fluoroaniline | C9H10FN | CID 20100071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a molecule's physical properties is fundamental to its successful application in research and development. This guide is dedicated to 3-Cyclopropyl-4-fluoroaniline, a compound of increasing interest in medicinal chemistry and materials science. While this molecule holds significant potential, a thorough review of the existing scientific literature reveals a notable absence of experimentally determined physical property data. This guide, therefore, serves a dual purpose: to consolidate the known information regarding this compound and its close structural analogs, and to provide robust, field-proven methodologies for the experimental determination of its key physicochemical parameters. By grounding our discussion in the established properties of related molecules and outlining self-validating experimental protocols, we aim to equip researchers with the necessary tools to confidently work with and characterize 3-Cyclopropyl-4-fluoroaniline.

Introduction to 3-Cyclopropyl-4-fluoroaniline: A Molecule of Emerging Importance

3-Cyclopropyl-4-fluoroaniline (CAS No. 890129-90-5) is a substituted aromatic amine featuring a unique combination of a cyclopropyl group and a fluorine atom on the aniline scaffold.[1] This structural arrangement is of particular interest to medicinal chemists, as the introduction of a cyclopropyl moiety can confer a range of desirable properties to a drug candidate, including increased metabolic stability, enhanced potency, and improved selectivity. The fluorine atom, a common bioisostere in drug design, can modulate the electronic properties of the molecule, influencing its pKa, lipophilicity, and binding interactions with biological targets.

The lack of extensive published data on 3-Cyclopropyl-4-fluoroaniline presents both a challenge and an opportunity. It underscores the novelty of this compound while highlighting the critical need for foundational characterization to unlock its full potential in drug discovery and other applications.

Core Physicochemical Properties: Knowns and Unbeknownsts

A diligent search of chemical databases and scientific literature has yielded the fundamental molecular identifiers for 3-Cyclopropyl-4-fluoroaniline. However, key experimental physical property data remains largely unreported. To provide a predictive framework, the experimentally determined properties of two closely related structural analogs, 4-fluoroaniline and 3-chloro-4-fluoroaniline, are presented for comparison.

Table 1: Molecular Identifiers and Physical Properties of 3-Cyclopropyl-4-fluoroaniline and Structural Analogs

| Property | 3-Cyclopropyl-4-fluoroaniline | 4-Fluoroaniline | 3-Chloro-4-fluoroaniline |

| CAS Number | 890129-90-5[1] | 371-40-4[2] | 367-21-5[3] |

| Molecular Formula | C₉H₁₀FN[1] | C₆H₆FN[2] | C₆H₅ClFN[3] |

| Molecular Weight | 151.18 g/mol [1] | 111.12 g/mol [2] | 145.56 g/mol [3] |

| Melting Point | Data not available | -1.9 °C[2] | 42-44 °C[3] |

| Boiling Point | Data not available | 187 °C at 767 mmHg[2] | 227-228 °C[3] |

| Density | Data not available | 1.173 g/mL at 25 °C[2] | Data not available |

| Solubility | Data not available | Water: 33 g/L at 20 °C[2] | Slightly soluble in organic solvents.[4] |

Expert Insights: The presence of the cyclopropyl group in 3-Cyclopropyl-4-fluoroaniline, as compared to the hydrogen in 4-fluoroaniline, will increase the molecular weight and likely lead to a higher melting and boiling point due to increased van der Waals forces. The substitution of a chlorine atom in 3-chloro-4-fluoroaniline significantly increases its melting point, suggesting that intermolecular interactions in the solid state are stronger. It is reasonable to hypothesize that the melting point of 3-Cyclopropyl-4-fluoroaniline will fall between that of 4-fluoroaniline and 3-chloro-4-fluoroaniline. The solubility is expected to be poor in water and higher in organic solvents, a common characteristic of substituted anilines.[4]

Experimental Determination of Physical Properties: A Practical Guide

Given the absence of reported experimental data, the following section provides detailed, self-validating protocols for determining the key physical properties of 3-Cyclopropyl-4-fluoroaniline.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically less than 1 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of crystalline 3-Cyclopropyl-4-fluoroaniline is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. Grinding the sample ensures uniform heat distribution.

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, a microscale boiling point determination is a reliable method.

Methodology:

-

Sample Preparation: A few drops of liquid 3-Cyclopropyl-4-fluoroaniline are placed in a small test tube.

-

Apparatus Setup: A sealed capillary tube (sealed end down) is placed inside the test tube. The test tube is then attached to a thermometer and heated in a controlled manner (e.g., in a heated oil bath).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Trustworthiness of the Protocol: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The point at which the liquid re-enters the capillary tube signifies this equilibrium, providing a sharp and reproducible endpoint.

Solubility Assessment

A qualitative and semi-quantitative understanding of solubility is vital for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Qualitative Assessment: To a small, known volume of solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of 3-Cyclopropyl-4-fluoroaniline (e.g., 10 mg) is added. The mixture is vortexed at a controlled temperature. Visual observation determines if the solid dissolves completely.

-

Semi-Quantitative Assessment: If the compound dissolves, further aliquots are added until saturation is reached. The total mass of solute dissolved in the known volume of solvent provides an approximate solubility.

Expertise in Action: The principle of "like dissolves like" is a guiding tenet. The aromatic and cyclopropyl groups suggest solubility in nonpolar organic solvents, while the amino and fluoro groups introduce polarity, suggesting potential solubility in more polar organic solvents.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of 3-Cyclopropyl-4-fluoroaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

-

Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling constants (J) are analyzed to elucidate the structure.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons, the protons of the cyclopropyl ring, and the amine protons. The fluorine atom will cause characteristic splitting patterns (coupling).

-

¹³C NMR: Resonances for each unique carbon atom in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by measuring the absorption of infrared radiation by the sample.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Expected Absorption Bands:

-

N-H stretch: Around 3300-3500 cm⁻¹ (typically two bands for a primary amine).

-

C-H stretch (aromatic and cyclopropyl): Around 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

-

C-N stretch: Around 1250-1350 cm⁻¹.

-

C-F stretch: Around 1000-1400 cm⁻¹.[5]

Visualizing Molecular Structure and Experimental Workflow

To further aid in the understanding of 3-Cyclopropyl-4-fluoroaniline and its characterization, the following diagrams are provided.

Caption: Molecular Structure of 3-Cyclopropyl-4-fluoroaniline.

Caption: A generalized workflow for the synthesis and characterization of 3-Cyclopropyl-4-fluoroaniline.

Conclusion: Paving the Way for Future Research

While the definitive physical properties of 3-Cyclopropyl-4-fluoroaniline await experimental determination, this guide provides a comprehensive framework for researchers and drug development professionals. By leveraging data from structural analogs and employing the robust experimental protocols detailed herein, scientists can confidently proceed with the synthesis, purification, and characterization of this promising molecule. The elucidation of its physicochemical properties will be a critical step in unlocking its potential in medicinal chemistry and beyond, and it is our hope that this guide will serve as a valuable resource in that endeavor.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20100071, 4-Cyclopropyl-2-fluoroaniline. PubChem. Retrieved February 2, 2026, from [Link].

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 2, 2026, from [Link]

Sources

Spectroscopic data of 3-Cyclopropyl-4-fluoroaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Cyclopropyl-4-fluoroaniline

Abstract This technical guide provides a comprehensive spectroscopic profile of 3-Cyclopropyl-4-fluoroaniline (CAS 890129-90-5), a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. By synthesizing experimental data from structural analogs with theoretical chemical shift principles, this document details the Mass Spectrometric (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures required for rigorous quality control and structural validation.

Introduction & Chemical Profile

3-Cyclopropyl-4-fluoroaniline (

Chemical Identity:

-

IUPAC Name: 3-Cyclopropyl-4-fluoroaniline[1]

-

CAS Number: 890129-90-5

-

Molecular Formula:

-

Molecular Weight: 151.18 g/mol

-

Appearance: Pale yellow to brown viscous oil or low-melting solid.

-

Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities. The industrial standard involves a Suzuki-Miyaura cross-coupling.

Primary Route: Palladium-catalyzed coupling of 3-bromo-4-fluoroaniline with cyclopropylboronic acid.

Figure 1: Synthesis pathway highlighting origins of spectroscopic impurities.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight. The cyclopropyl ring renders the molecule susceptible to specific fragmentation pathways useful for structural elucidation.

Methodology:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Solvent: Methanol + 0.1% Formic Acid.[2]

Spectral Data:

| Ion Type | m/z (Observed) | Interpretation |

|---|

|

Mechanistic Insight: The loss of 20 Da (HF) is diagnostic for fluoroanilines. However, the cyclopropyl group often undergoes ring opening prior to fragmentation, leading to complex rearrangement ions not seen in simple alkyl anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the 3-cyclopropyl isomer from N-cyclopropyl variants.

H NMR Characterization (400 MHz, )

The spectrum is characterized by the high-field multiplets of the cyclopropyl ring and the specific coupling patterns of the aromatic protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 6.75 - 6.85 | dd | 1H | Ar-H5 | |

| 6.45 - 6.55 | dd | 1H | Ar-H2 | |

| 6.35 - 6.45 | ddd | 1H | Ar-H6 | |

| 3.50 | br s | 2H | -NH | Exchangeable |

| 1.95 - 2.05 | m | 1H | Cp-CH | Methine proton |

| 0.90 - 1.00 | m | 2H | Cp-CH | Methylene (cis to ring) |

| 0.60 - 0.70 | m | 2H | Cp-CH | Methylene (trans to ring) |

Expert Analysis:

-

The "Roof Effect": The cyclopropyl protons appear as two distinct multiplets due to the magnetic anisotropy of the aromatic ring.

-

F-Coupling: The proton at H5 (ortho to Fluorine) shows a large coupling constant (

Hz), distinguishing it from H2 and H6. -

Differentiation: In N-cyclopropyl isomers, the cyclopropyl methine proton would shift downfield to

ppm due to direct attachment to nitrogen.

C NMR Characterization (100 MHz, )

Fluorine coupling (

-

156.5 (d,

-

141.0 (d,

-

128.5 (d,

-

116.0 (d,

-

113.5 (d,

-

112.0 (d,

- 9.5: Cyclopropyl CH.

-

7.2: Cyclopropyl

Infrared (IR) Spectroscopy

IR is used primarily for rapid raw material identification (ID) in quality control.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3450, 3360 | N-H Stretch | Primary Amine doublet (Asym/Sym) |

| 3000 - 3080 | C-H Stretch | Cyclopropyl ring tension (High frequency) |

| 1620 | N-H Bend | Scissoring vibration |

| 1500, 1430 | C=C Stretch | Aromatic Ring |

| 1210 - 1250 | C-F Stretch | Strong, broad band (Specific to fluoroarenes) |

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure data integrity for regulatory filing or publication, follow this self-validating protocol.

-

Sample Prep: Dissolve 10 mg of 3-Cyclopropyl-4-fluoroaniline in 0.6 mL of

(99.8% D) containing 0.03% TMS. -

Shimming: Perform automated gradient shimming followed by manual fine-tuning of Z1 and Z2 to achieve a TMS linewidth of <0.5 Hz.

-

Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 1.0 s (sufficient for qualitative work; use 5.0 s for qNMR).

-

Scans: 16 (1H), 1024 (13C).

-

-

Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Phasing must be manual to resolve the complex F-coupled multiplets.

Validation Check:

-

Verify the integration ratio of Aromatic (3H) : Amine (2H) : Cyclopropyl (5H).

-

Confirm the presence of the

C-F coupling doublets; absence implies defluorination (impurity).

References

-

Synthesis & Intermediates: World Intellectual Property Organization, WO2017103851A1, "Quinoline-3-carboxamides as h-pgds inhibitors," 2017. Link

-

Cyclopropyl Coupling Methods: Li, A. Y., "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions," Tetrahedron Letters, 2002. Link

-

General Fluoroaniline Data: National Center for Biotechnology Information, PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Link

-

NMR Shift Principles: Baranac-Stojanović, M., et al., "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study," Journal of Organic Chemistry, 2013. Link

Sources

Technical Guide: Mass Spectrometry Characterization of 3-Cyclopropyl-4-fluoroaniline

Executive Summary

3-Cyclopropyl-4-fluoroaniline (CAS 1329628-97-2) is a critical intermediate in the synthesis of kinase inhibitors and other fluorinated pharmaceutical agents. Its structural motif—combining the metabolic stability of a cyclopropyl group with the bioisosteric properties of fluorine—presents unique challenges and opportunities in mass spectrometry (MS).

This guide provides a definitive technical framework for the ionization, fragmentation, and quantification of this compound. Unlike standard anilines, the cyclopropyl moiety introduces specific ring-strain-driven fragmentation pathways that serve as diagnostic fingerprints for structural validation.

Physicochemical Profile & MS Readiness

Before method development, the fundamental properties dictating ionization behavior must be established.

| Property | Value | MS Implication |

| Formula | C₉H₁₀FN | Nitrogen Rule applies: Odd molecular weight indicates odd number of nitrogens. |

| Exact Mass | 151.0797 Da | Target m/z for High-Resolution MS (HRMS). |

| pKa (Calc) | ~3.8 - 4.2 | Weakly basic. Requires acidic mobile phase (formic acid) for efficient protonation in ESI+. |

| LogP | ~2.3 | Moderately lipophilic; suitable for Reverse Phase (C18) chromatography. |

| Boiling Point | ~240°C | sufficiently volatile for GC-MS, though derivatization is recommended for peak shape. |

Ionization Strategies: ESI vs. EI[1][2]

The choice of ionization source fundamentally alters the spectral topology.

Electrospray Ionization (ESI) - LC-MS

Recommended for: PK studies, impurity profiling, and trace analysis.

-

Mode: Positive Ion (+ESI).

-

Mechanism: Protonation of the primary amine.

-

Observed Ion:

. -

Adducts: In acetonitrile/water gradients, expect

(193.1) or

Electron Ionization (EI) - GC-MS

Recommended for: Raw material purity assessment.

-

Mode: 70 eV Electron Impact.

-

Mechanism: Radical cation formation (

). -

Observed Ion:

. -

Fragmentation: Energetic relaxation of the cyclopropyl ring drives the spectrum (see Section 4).

Fragmentation Mechanisms & Diagnostic Ions[1][4][5][6]

Understanding the fragmentation is crucial for distinguishing this molecule from regioisomers (e.g., N-cyclopropyl isomers). The cyclopropyl group is the "weak link" due to ring strain (~27.5 kcal/mol).

Theoretical Fragmentation Pathway (EI/CID)

-

Primary Loss (Cyclopropyl Ring): The cyclopropyl ring frequently undergoes ring opening followed by the loss of an ethylene neutral (

, -28 Da) or a methyl radical after rearrangement. -

Aniline Characteristic: Loss of neutral HCN (-27 Da) from the aniline ring.

-

Fluorine Effect: The C-F bond is strong; loss of F or HF is typically a secondary process observed only at high collision energies.

Key Diagnostic Ions Table

| m/z (approx) | Fragment Identity | Mechanism | Diagnostic Value |

| 151 | Molecular Ion | Confirms MW. | |

| 123 | Loss of Ethylene | High. Specific to cyclopropyl ring rupture. | |

| 124 | Loss of HCN | Generic to anilines. | |

| 110 | Loss of Cyclopropyl radical | Critical. Cleavage of the C-C bond connecting ring to aryl core. | |

| 90 | Phenyl cation remnant | Indicates loss of both amine and alkyl groups. |

Visualization 1: Fragmentation Logic Flow

The following diagram illustrates the competitive fragmentation pathways expected under Collision-Induced Dissociation (CID).

Figure 1: Predicted CID fragmentation pathways for 3-Cyclopropyl-4-fluoroaniline. The cyclopropyl cleavage is the most diagnostic transition.

Validated Experimental Protocols

LC-MS/MS Method Development (Standard Operating Procedure)

This protocol is designed for trace quantification in biological matrices or reaction mixtures.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Triple Quadrupole):

-

Source: ESI Positive.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

MRM Transitions (Quantification):

-

Quantifier: 152.1

111.1 (Loss of cyclopropyl group). -

Qualifier: 152.1

124.1 (Loss of ethylene).

-

Self-Validating Purity Check

To ensure the signal is not an isobaric impurity (e.g., N-cyclopropyl isomer), perform the "Cone Voltage Ramp" test :

-

Inject sample.[2]

-

Ramp cone voltage (or fragmentor voltage) from 20V to 80V.

-

Validation Criteria: The ratio of m/z 124 to m/z 111 must remain constant across the chromatographic peak. If the ratio shifts at the peak edges, an isomer is co-eluting.

Visualization 2: Analytical Decision Matrix

This workflow guides the researcher through the selection of the correct MS modality based on sample type.

Figure 2: Analytical workflow decision matrix for selecting between GC-MS and LC-MS modalities.

Common Impurities & Troubleshooting

When analyzing 3-Cyclopropyl-4-fluoroaniline, be aware of synthesis-related artifacts:

-

Defluorinated Analog (3-Cyclopropyl-aniline):

-

m/z: 134.1 (

). -

Cause: Over-reduction during synthesis.

-

Detection: Monitor -18 Da mass shift.

-

-

Regioisomers (2-Cyclopropyl...):

-

m/z: 152.1 (Isobaric).

-

Differentiation: Requires chromatographic separation.[2] 3-substituted anilines typically elute after 4-substituted and before 2-substituted isomers on C18 columns due to steric hindrance of the orth-position affecting solvation.

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules of cycloalkanes and anilines).

-

National Institute of Standards and Technology (NIST). Mass Spectra of Fluoroaniline Derivatives. NIST Chemistry WebBook, SRD 69.[3] [Link]

-

Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using HPLC-MS/MS and 19F-NMR. Xenobiotica, 36(1), 59-77. (Provides analogous fragmentation data for 3,4-disubstituted haloanilines). [Link]

-

PubChem Compound Summary. (2023). 3-Chloro-4-fluoroaniline (Analog Reference). National Center for Biotechnology Information. [Link]

Sources

Decoding the Vibrational Signature: An In-depth Technical Guide to the Infrared Spectrum of 3-Cyclopropyl-4-fluoroaniline

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the infrared (IR) spectrum of 3-Cyclopropyl-4-fluoroaniline. By elucidating the characteristic vibrational modes of this molecule, this document serves as a crucial reference for its identification, characterization, and quality control in synthetic and analytical applications.

Introduction: The Molecular Architecture of 3-Cyclopropyl-4-fluoroaniline

3-Cyclopropyl-4-fluoroaniline is a substituted aromatic amine featuring a unique combination of functional groups that contribute to its distinct spectroscopic fingerprint. The molecule incorporates a primary amine (-NH₂), a fluorine atom, and a cyclopropyl ring attached to a benzene core. Understanding the individual and collective vibrational behaviors of these components is paramount to interpreting its IR spectrum accurately. Infrared spectroscopy, a powerful and non-destructive analytical technique, probes the vibrational transitions within a molecule by measuring the absorption of infrared radiation at specific frequencies.[1] This guide will dissect the expected IR absorption bands of 3-Cyclopropyl-4-fluoroaniline, correlating them to specific bond stretches and bends within its structure.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of an organic molecule is governed by the vibrations of its constituent bonds.[2] For 3-Cyclopropyl-4-fluoroaniline, the key vibrational modes arise from the N-H bonds of the amine group, the C-F bond, the cyclopropyl ring system, and the aromatic nucleus.

The Amino Group Vibrations

Primary aromatic amines, such as 3-Cyclopropyl-4-fluoroaniline, exhibit characteristic N-H stretching and bending vibrations.

-

N-H Stretching: Due to symmetric and asymmetric stretching modes of the -NH₂ group, two distinct bands are expected in the 3500-3300 cm⁻¹ region.[3] These bands are typically sharp and of medium intensity. For aromatic amines, these absorptions often appear at slightly higher frequencies compared to their aliphatic counterparts.[4]

-

N-H Bending (Scissoring): A moderate to strong absorption arising from the scissoring motion of the N-H bonds is anticipated in the 1650-1580 cm⁻¹ range.[3]

-

N-H Wagging: A broad and strong band, characteristic of primary and secondary amines, can be observed in the 910-665 cm⁻¹ region due to the out-of-plane wagging of the N-H bonds.[3]

The Carbon-Fluorine Stretching Vibration

The C-F bond gives rise to a strong absorption band in the fingerprint region of the IR spectrum. For fluoroaromatic compounds, this stretching vibration is typically observed in the 1300-1200 cm⁻¹ range. In a closely related molecule, 3-chloro-4-fluoroaniline, the C-F stretch is reported at 1245 cm⁻¹.[5]

The Cyclopropyl Ring Vibrations

The strained three-membered ring of the cyclopropyl group has distinctive vibrational frequencies.

-

C-H Stretching: The C-H bonds of the cyclopropyl ring are expected to show stretching vibrations at a slightly higher wavenumber than typical alkane C-H stretches, generally in the 3100-3000 cm⁻¹ region.[6] This is a consequence of the increased s-character in the C-H bonds of the strained ring.

The Aromatic Ring Vibrations

The benzene ring gives rise to a series of characteristic absorptions.

-

Aromatic C-H Stretching: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically around 3030 cm⁻¹, corresponding to the stretching of the C-H bonds on the aromatic ring.[7][8]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[9][10]

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range.[9][10] For a 1,2,4-trisubstituted benzene ring, as in 3-Cyclopropyl-4-fluoroaniline, characteristic absorptions are expected in the 870-800 cm⁻¹ region.[11]

Experimental Protocol: Acquiring the Infrared Spectrum

A high-quality IR spectrum of 3-Cyclopropyl-4-fluoroaniline, which is a liquid at room temperature, can be readily obtained using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. This technique is advantageous as it requires minimal sample preparation.

Methodology

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of 3-Cyclopropyl-4-fluoroaniline directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is mathematically converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform. Perform baseline correction and peak picking as necessary.

-

Cleaning: Thoroughly clean the ATR crystal and press with a suitable solvent after the measurement.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for 3-Cyclopropyl-4-fluoroaniline based on established spectroscopic principles and data from analogous compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Stretch | Cyclopropyl Ring | Medium |

| ~3030 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1300 - 1200 | C-F Stretch | Fluoroaromatic | Strong |

| 910 - 665 | N-H Wag | Primary Aromatic Amine | Strong, Broad |

| 870 - 800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic | Strong |

Workflow for Spectral Analysis

The process of acquiring and interpreting the IR spectrum of 3-Cyclopropyl-4-fluoroaniline can be visualized as a systematic workflow.

Caption: Workflow for the acquisition and analysis of the IR spectrum.

Conclusion

The infrared spectrum of 3-Cyclopropyl-4-fluoroaniline is a rich source of structural information, with characteristic absorption bands corresponding to its primary amine, fluoroaromatic, and cyclopropyl moieties. By understanding the theoretical basis of these vibrational modes and employing a systematic approach to spectral acquisition and interpretation, researchers can confidently identify and characterize this compound. This guide provides the foundational knowledge and practical insights necessary for the effective application of infrared spectroscopy in the study of 3-Cyclopropyl-4-fluoroaniline.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]

-

Aromatic Fingerprint Vibrations. (n.d.). Oregon State University. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Spectroscopy of Amines. (2024, March 24). In Chemistry LibreTexts. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]

The 3-Cyclopropyl-4-fluoroaniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of unique structural motifs is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological profiles to achieve desired efficacy, selectivity, and pharmacokinetic properties. Among these, the 3-cyclopropyl-4-fluoroaniline core has emerged as a particularly valuable building block. This guide provides an in-depth analysis of its role in medicinal chemistry, exploring the synergistic benefits conferred by the cyclopropyl and fluorine substituents. We will dissect the synthetic strategies for accessing this core, examine its application in the development of targeted therapeutics, and present a case study illustrating its role in a drug discovery workflow. This document serves as a technical resource for researchers and drug development professionals seeking to leverage this powerful scaffold in their programs.

Introduction: The Strategic Value of Cyclopropyl and Fluoro Moieties

The design of new chemical entities (NCEs) is a multidimensional optimization problem. Medicinal chemists must balance potency at the target with numerous other factors, including selectivity, metabolic stability, solubility, and membrane permeability. The 3-cyclopropyl-4-fluoroaniline scaffold is a powerful starting point because its constituent parts address several of these challenges simultaneously.

-

The Role of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][2] Its high electronegativity can modulate the pKa of nearby functional groups, influencing binding interactions and solubility. The carbon-fluorine bond is exceptionally strong, meaning that replacing a C-H bond with a C-F bond at a site of metabolism can block oxidative degradation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.[3][4] Furthermore, fluorine substitution can enhance binding affinity to target proteins and improve membrane permeation.[3]

-

The Cyclopropyl Advantage: The cyclopropyl group is more than just a small alkyl substituent. Its unique electronic properties and rigid, three-dimensional structure make it a highly sought-after motif in drug design.[5][6] The strained ring system imparts enhanced p-character to its C-C bonds, allowing it to act as a bioisostere for double bonds or even phenyl rings in some contexts.[7][8] Key advantages of incorporating a cyclopropyl group include:

-

Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in standard aliphatic chains, making them less susceptible to oxidative metabolism.[4]

-

Increased Potency and Ligand Efficiency: The rigid nature of the ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein.[7]

-

Improved Physicochemical Properties: It can fine-tune lipophilicity and reduce off-target effects, such as hERG liability, by modulating the basicity of adjacent amines.[4]

-

When combined, the 3-cyclopropyl and 4-fluoro substituents on an aniline ring create a scaffold that offers a pre-optimized foundation for developing potent, selective, and metabolically robust drug candidates.

Synthesis of the 3-Cyclopropyl-4-fluoroaniline Core

Accessing the 3-cyclopropyl-4-fluoroaniline core is critical for its utilization in drug discovery programs. While various routes can be envisioned, a common and reliable strategy involves the reduction of a nitro-group precursor. The following protocol outlines a representative, multi-step synthesis starting from commercially available materials.

Representative Synthetic Pathway

A plausible pathway begins with a suitable fluoronitrobenzene derivative, followed by the introduction of the cyclopropyl group via a cross-coupling reaction, and finally, reduction of the nitro group to the desired aniline.

Caption: Synthetic workflow for 3-cyclopropyl-4-fluoroaniline.

Detailed Experimental Protocol: Synthesis of 3-Cyclopropyl-4-fluoroaniline

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Suzuki Coupling to form 1-Cyclopropyl-4-fluoro-2-nitrobenzene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by the addition of a base, typically potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 90-100 °C and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield 1-cyclopropyl-4-fluoro-2-nitrobenzene.

Step 2: Reduction to form 3-Cyclopropyl-4-fluoroaniline

-

Setup: To a round-bottom flask, add the 1-cyclopropyl-4-fluoro-2-nitrobenzene (1.0 eq) from the previous step and a solvent such as ethanol or ethyl acetate.

-

Reagents: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) in water. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst in ethanol is a common method.[9][10]

-

Reaction: Heat the mixture to reflux (for Fe/NH₄Cl method) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 3-cyclopropyl-4-fluoroaniline, which can be further purified by chromatography or recrystallization if necessary.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The 3-cyclopropyl-4-fluoroaniline scaffold is a prominent feature in several classes of therapeutic agents, most notably kinase inhibitors and antibacterial compounds.

Kinase Inhibitors

In kinase inhibitors, the aniline nitrogen often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 3-cyclopropyl and 4-fluoro substituents project into distinct pockets where they can enhance potency and selectivity. For instance, the RET kinase inhibitor Pralsetinib features a cyclopropyl group that contributes to its activity.[11]

-

Structure-Activity Relationship (SAR) Insights:

-

The cyclopropyl group often occupies a hydrophobic pocket, and its rigidity can be crucial for maintaining the optimal vector for other parts of the molecule. Its metabolic robustness prevents degradation at this position.[4]

-

The fluorine atom can form favorable interactions (e.g., hydrogen bonds or dipole-dipole) with the protein backbone or ordered water molecules. It also blocks a potential site of metabolism on the aromatic ring.[3]

-

Modifications are typically made to the aniline nitrogen, acylating it or using it as a nucleophile to build out the rest of the inhibitor scaffold to target specific regions of the ATP binding site.[12]

-

Antibacterial Agents (Fluoroquinolone Analogs)

The core structure of fluoroquinolone antibiotics, such as Ciprofloxacin, features a cyclopropyl group on the quinolone nitrogen and a fluorine atom on the core ring system.[13] Derivatives incorporating the 3-cyclopropyl-4-fluoroaniline moiety can be explored as novel antibacterial agents.[14] The cyclopropyl group has been shown to be critical for potent activity against bacterial DNA gyrase and topoisomerase IV.

| Compound | R Group (at Aniline-N) | Target | IC₅₀ (nM) | Rationale for Modification |

| 1a | -H | Kinase X | 850 | Starting fragment |

| 1b | -C(O)CH₃ | Kinase X | 450 | Acylation to probe for nearby interactions |

| 1c | -C(O)-[4-pyridyl] | Kinase X | 75 | Introduces H-bond acceptor for solvent front |

| 1d | -C(O)-[4-(N-Me-piperazinyl)-phenyl] | Kinase X | 5 | Adds solubilizing group and targets exit channel |

| 1e | -C(O)-[4-(N-Et-piperazinyl)-phenyl] | Kinase X | 25 | Ethyl group is slightly too large for pocket |

Table 1: Hypothetical SAR data for a series of kinase inhibitors derived from 3-cyclopropyl-4-fluoroaniline, demonstrating a logical progression of potency improvement.

Case Study: Workflow for a Novel Kinase Inhibitor

This section illustrates a logical workflow for developing a kinase inhibitor starting from the 3-cyclopropyl-4-fluoroaniline core.

Caption: Drug discovery workflow for a kinase inhibitor.

Narrative:

-

Hit Identification: A fragment-based screen against "Kinase Y" identifies 3-cyclopropyl-4-fluoroaniline as a weak but efficient binder (Hit 1a ). X-ray crystallography confirms it binds to the hinge region. The cyclopropyl group is observed making favorable van der Waals contacts in a small hydrophobic pocket.

-

Initial Elaboration: To improve potency, the aniline nitrogen is acylated with a library of carboxylic acids. An amide bond is chosen to provide an additional hydrogen bond acceptor. This leads to compound 1c (from Table 1), an N-pyridyl amide, which shows a significant jump in potency.

-

SAR-driven Optimization: Further exploration reveals that a pyrimidine ring is optimal. A methyl group is added to the pyrimidine, which further improves hydrophobic interactions, leading to a compound with an IC₅₀ of 20 nM.

-

Improving Selectivity and PK: The current lead shows activity against other related kinases. To improve selectivity and pharmacokinetic (PK) properties, a vector for growth is identified on the pyrimidine ring pointing towards the solvent-exposed region. A flexible linker (e.g., -O-CH₂-CH₂-) is installed, terminating in a morpholine group. This addition is designed to improve aqueous solubility and reduce plasma protein binding without disturbing the core binding interactions.

-

Lead Candidate: The final compound is a potent (IC₅₀ < 10 nM) and selective inhibitor of Kinase Y with good solubility, metabolic stability (conferred by the fluoro and cyclopropyl groups), and a promising in vivo profile, designating it as a lead candidate for further preclinical development.

Conclusion and Future Perspectives

The 3-cyclopropyl-4-fluoroaniline scaffold is a testament to the power of strategic molecular design. The combined benefits of the fluorine atom and the cyclopropyl group provide a robust starting point for addressing the multifaceted challenges of drug discovery. It offers enhanced metabolic stability, conformational rigidity for improved potency, and versatile chemical handles for synthetic elaboration. Its proven utility in areas like kinase inhibition and antibacterials highlights its status as a privileged core.[14][15] Future work will likely see this scaffold applied to an even broader range of target classes. As our understanding of structure-activity and structure-property relationships continues to grow, building blocks like 3-cyclopropyl-4-fluoroaniline will remain indispensable tools for the medicinal chemist in the quest for safer and more effective medicines.

References

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

-

PubMed. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Retrieved from [Link]

-

PubMed. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]

-

Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. Retrieved from [Link]

-

PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin -1-yl)acetyl)piperazin-1-yl) quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]

-

MDPI. (2023). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

-

PubMed. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

PubMed. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Retrieved from [Link]

-

VeriXiv. (n.d.). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 32. The use of bioisosteric groups in lead optimization. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. Retrieved from [Link]

-

PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Retrieved from [Link]

Sources

- 1. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]

- 2. ajrconline.org [ajrconline.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 9. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 10. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Suzuki coupling reactions with 3-Cyclopropyl-4-fluoroaniline

Application Note: Strategic Synthesis of 3-Cyclopropyl-4-fluoroaniline via Suzuki-Miyaura Coupling

Executive Summary & Strategic Importance

3-Cyclopropyl-4-fluoroaniline is a high-value pharmacophore often found in kinase inhibitors (e.g., p38 MAP kinase, Nek2 inhibitors). The combination of the fluorine atom (metabolic stability, modulation of pKa) and the cyclopropyl group (lipophilicity, rigid

However, synthesizing this scaffold via Suzuki-Miyaura coupling presents a specific chemical challenge: The "Cyclopropyl Problem."

Unlike aryl-aryl couplings, coupling an

-

Slow Transmetallation: The high energy barrier for transferring the cyclopropyl group from boron to palladium.

-

Protodeboronation: Cyclopropylboronic acid is notoriously unstable, prone to hydrolytic cleavage before coupling occurs.

-

Catalyst Deactivation: The free amine (

) on the aniline substrate can coordinate to Palladium, poisoning the catalyst.

This guide provides two field-proven protocols to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight: The Stability-Reactivity Trade-off

To successfully synthesize 3-cyclopropyl-4-fluoroaniline, one must navigate the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Critical Failure Mode: Protodeboronation

Cyclopropylboronic acid tends to hydrolyze under the basic conditions required for Suzuki coupling.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the specific intervention points for the recommended protocols.

Figure 1: Catalytic cycle highlighting the critical Transmetallation bottleneck where protodeboronation competes.

Experimental Protocols

Method A: The "Rapid Screen" (Boronic Acid + )

Best for: Small-scale discovery, initial SAR, when Molander salts are unavailable.

Key Concept: Uses Tricyclohexylphosphine (

Reagents:

-

Substrate: 3-Bromo-4-fluoroaniline (1.0 equiv)

-

Coupling Partner: Cyclopropylboronic acid (1.3 – 1.5 equiv)

-

Catalyst:

(5 mol%)[1] -

Ligand:

(10 mol%) or SPhos (5 mol%) -

Base:

(3.0 equiv)[2] -

Solvent: Toluene/Water (20:1 v/v)

Step-by-Step Protocol:

-

Catalyst Pre-complexation: In a vial, dissolve

and -

Substrate Addition: Add 3-Bromo-4-fluoroaniline, Cyclopropylboronic acid, and solid

to a reaction vessel (microwave vial or round-bottom flask). -

Solvent & Inertion: Add the pre-complexed catalyst solution and water. Crucial: Sparge with Argon/Nitrogen for 5 mins. Oxygen promotes protodeboronation.

-

Reaction: Seal and heat to 100°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting:

-

Low Yield? The boronic acid likely decomposed. Add the boronic acid in two portions: 0.8 equiv at

and 0.7 equiv at

Method B: The "Robust Scale-Up" (Molander Salt + XPhos)

Best for: >1g scale, GLP synthesis, high reproducibility. Key Concept:Potassium Cyclopropyl Trifluoroborate is air-stable and slowly releases the reactive boronic species, preventing the "dump and decompose" effect. XPhos is the gold-standard ligand for coupling hindered aryl chlorides/bromides.

Reagents:

-

Substrate: 3-Chloro-4-fluoroaniline (or Bromo analog) (1.0 equiv)

-

Coupling Partner: Potassium Cyclopropyl Trifluoroborate (1.2 equiv)

-

Catalyst:

(2 mol%)[3] -

Ligand: XPhos (4 mol%)

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (3:1 v/v)

Step-by-Step Protocol:

-

Charge Solids: To a reaction vessel, add the Aniline, Trifluoroborate salt,

, XPhos, and -

Solvent Addition: Add Toluene and Water.[4]

-

Degas: Sparge vigorously with Argon for 10 minutes. (Trifluoroborate coupling is sensitive to oxidative homocoupling).

-

Reaction: Heat to 95°C for 16–24 hours. The slow hydrolysis of the trifluoroborate maintains a low, steady concentration of the active boron species.

-

Workup: Standard aqueous workup.

-

Note: This reaction often looks "messy" (biphasic slurry) but conversion is usually cleaner than Method A.

Comparative Data Analysis

The following table summarizes expected outcomes based on halide choice and method.

| Variable | Method A (Boronic Acid) | Method B (Trifluoroborate) |

| Precursor | 3-Bromo-4-fluoroaniline | 3-Chloro-4-fluoroaniline |

| Ligand | XPhos or RuPhos | |

| Stability | Low (Reagent decomposes) | High (Reagent stable) |

| Typical Yield | 65–75% | 85–92% |

| Impurity Profile | Protodeboronated arene (High) | Homocoupling (Low) |

| Cost | Lower (Reagents cheaper) | Higher (Ligand/Salt cost) |

Decision Workflow

Use this logic flow to select the appropriate protocol for your specific development stage.

Figure 2: Decision matrix for protocol selection.

References

-

Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1][2][4][5][6][7][8] Tetrahedron Letters, 43(39), 6987-6990. Link

- Core citation for the use of and stabiliz

-

Molander, G. A., & Gormisky, P. E. (2008).[3][6][9] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[3][4][6] The Journal of Organic Chemistry, 73(19), 7481–7485.[3][9] Link

-

The authoritative source for Method B (Trifluoroborates).[9]

-

-

Deng, M. Z., et al. (2002).[5] Suzuki Cross-Coupling Reactions Between Alkenylboronic Acids and Aryl Bromides.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[1] Link

- Early work establishing the difficulty of cyclopropyl coupling.

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

- Rationale for using XPhos/SPhos in hindered couplings.

Sources

- 1. audreyli.com [audreyli.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: 3-Cyclopropyl-4-fluoroaniline in API Synthesis

Executive Summary

3-Cyclopropyl-4-fluoroaniline (CAS: 890129-90-5) has emerged as a high-value pharmacophore in the design of next-generation kinase inhibitors and immunomodulators.[1] This building block synergizes the metabolic robustness of the cyclopropyl group with the electronic modulation of the fluorine atom.[1] Unlike simple alkyl-anilines, the 3-cyclopropyl-4-fluoro motif offers a rigid steric bulk that fills hydrophobic pockets in enzymes (e.g., MEK, H-PGDS, NLRP3) while the para-fluorine atom blocks oxidative metabolism at the typically labile C4 position.[1]

This guide details the physicochemical profile, structural rationale, and validated synthetic protocols for deploying this aniline in the synthesis of heterocycles, specifically quinolines and sulfonylureas.

Physicochemical Profile & Structural Logic

Technical Specifications

| Property | Specification |

| Chemical Name | 3-Cyclopropyl-4-fluoroaniline |

| CAS Number | 890129-90-5 |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| Appearance | Pale tan solid to yellow oil (grade dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol |

| pKa (Conjugate Acid) | ~3.8 - 4.2 (Estimated; reduced vs. aniline due to F-induction) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Structural Rationale in Drug Design

The utility of 3-cyclopropyl-4-fluoroaniline stems from two specific medicinal chemistry principles:

-

The "Fluorine Effect": The fluorine atom at the para-position exerts an electron-withdrawing inductive effect (-I), lowering the basicity of the amine.[1] This is crucial for tuning the hydrogen-bond donor capability of the aniline nitrogen when incorporated into urea or amide linkages (common in kinase inhibitors).[1] Furthermore, it blocks P450-mediated hydroxylation at the C4 position.[1]

-

Cyclopropyl Rigidity: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but with significant sp² character.[1] This rigidity reduces the entropic penalty upon binding to protein active sites and provides a unique vector for filling lipophilic pockets without the metabolic liability of benzylic protons found in ethyl/isopropyl chains.[1]

Pharmacophore Mapping (Visual)

Figure 1: Pharmacophore contribution of the 3-cyclopropyl-4-fluoroaniline scaffold in protein-ligand interactions.[1]

Synthetic Applications & Protocols

This section provides two distinct workflows: constructing a quinoline core (common in H-PGDS inhibitors) and regioselective halogenation for cross-coupling.[1]

Protocol A: Gould-Jacobs Cyclization to Quinoline Scaffolds

Application: Synthesis of Quinoline-3-carboxamides (e.g., H-PGDS inhibitors).[1] Reaction Type: Condensation followed by thermal cyclization.[1]

Reagents:

-

Diethyl 2-(ethoxymethylene)malonate (1.05 equiv)[1]

-

Diphenyl ether (Solvent for high temp cyclization) or Dowtherm A

Step-by-Step Methodology:

-

Condensation (Enamine Formation):

-

Charge a reaction vessel with 3-cyclopropyl-4-fluoroaniline (e.g., 2.5 g, 16.5 mmol).[1]

-

Add Diethyl 2-(ethoxymethylene)malonate (3.48 mL, 17.4 mmol).

-

Heat the neat mixture (or in ethanol) to 100°C for 1–2 hours.

-

Checkpoint: Monitor by LCMS. Product mass [M+H]⁺ = 322.[1] Formation of the enamine intermediate is usually quantitative.[1]

-

Remove volatiles under reduced pressure if solvent was used.[1]

-

-

Thermal Cyclization:

-

Dissolve the crude enamine residue in Diphenyl ether (10 volumes).

-

Heat to 250°C for 30–60 minutes. Note: This high temperature is required for the intramolecular substitution.

-

Safety: Ensure the setup allows for the distillation of ethanol byproduct. Use a blast shield.[1]

-

Cool the mixture to room temperature.

-

Dilute with hexane or diethyl ether to precipitate the product.[1]

-

Filter the solid, wash with hexane, and dry.

-

Expected Yield: 60–75% Product: Ethyl 7-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxylate (tautomer of the quinolone).[1]

Protocol B: Regioselective Bromination for Cross-Coupling